

5-(2-Hydroxyethyl)uridine chemical structure and properties

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Compound of Interest

Compound Name: 5-(2-Hydroxyethyl)uridine

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An In-depth Technical Guide to 5-(2-Hydroxyethyl)uridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of **5-(2-Hydroxyethyl)uridine**, a modified pyrimidine nucleoside. The information is intended to support research and development activities in the fields of medicinal chemistry, molecular biology, and drug discovery.

Chemical Structure and Identification

5-(2-Hydroxyethyl)uridine is a derivative of the naturally occurring ribonucleoside, uridine. The modification consists of the addition of a hydroxyethyl group at the 5-position of the uracil base.

Table 1: Chemical Identification of **5-(2-Hydroxyethyl)uridine**

Identifier	Value	Citation
CAS Number	102691-28-1	[1][2][3][4]
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₇	[1][5]
Molecular Weight	288.25 g/mol	[1][5]
SMILES	O[C@H]1--INVALID-LINK---- INVALID-LINK-- O[C@@H]1CO	[5]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **5-(2-Hydroxyethyl)uridine** are not extensively available in the public domain. The table below summarizes the available information. Researchers are advised to determine these properties empirically for their specific applications.

Table 2: Physicochemical Properties of **5-(2-Hydroxyethyl)uridine**

Property	Value	Notes
Melting Point	Data not available	General solubility for modified nucleosides is often determined in aqueous buffers and organic solvents like DMSO and methanol.
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	
LogP	Data not available	

Biological Activity and Applications

5-(2-Hydroxyethyl)uridine is recognized as a thymidine analogue.^{[5][6]} Its structural similarity to thymidine allows it to be incorporated into replicating DNA. This property makes it a useful tool for cell labeling and for tracking DNA synthesis in various research settings.^{[5][6]} It is classified as a nucleoside antimetabolite/analog, a class of compounds that can interfere with the synthesis of nucleic acids.^{[2][7]}

While the specific biological pathways and mechanisms of action for **5-(2-Hydroxyethyl)uridine** are not extensively detailed in the literature, its role as a thymidine analogue suggests potential applications in areas where the monitoring of cell proliferation is crucial.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and biological analysis of **5-(2-Hydroxyethyl)uridine** are not readily available in peer-reviewed literature. However, general methodologies for the synthesis and analysis of modified nucleosides can be adapted.

General Synthesis Approach for 5-Substituted Uracil Nucleosides

The synthesis of **5-(2-Hydroxyethyl)uridine** would typically involve the modification of a protected uridine derivative. A plausible synthetic route could involve the palladium-catalyzed cross-coupling of a 5-halogenated uridine with a suitable vinylating agent, followed by hydroboration-oxidation to yield the hydroxyethyl group. The choice of protecting groups for the ribose hydroxyls is critical for achieving the desired regioselectivity and yield.

General Protocol for Solubility Determination (Shake-Flask Method)

This is a standard method for determining the solubility of a compound in a given solvent.

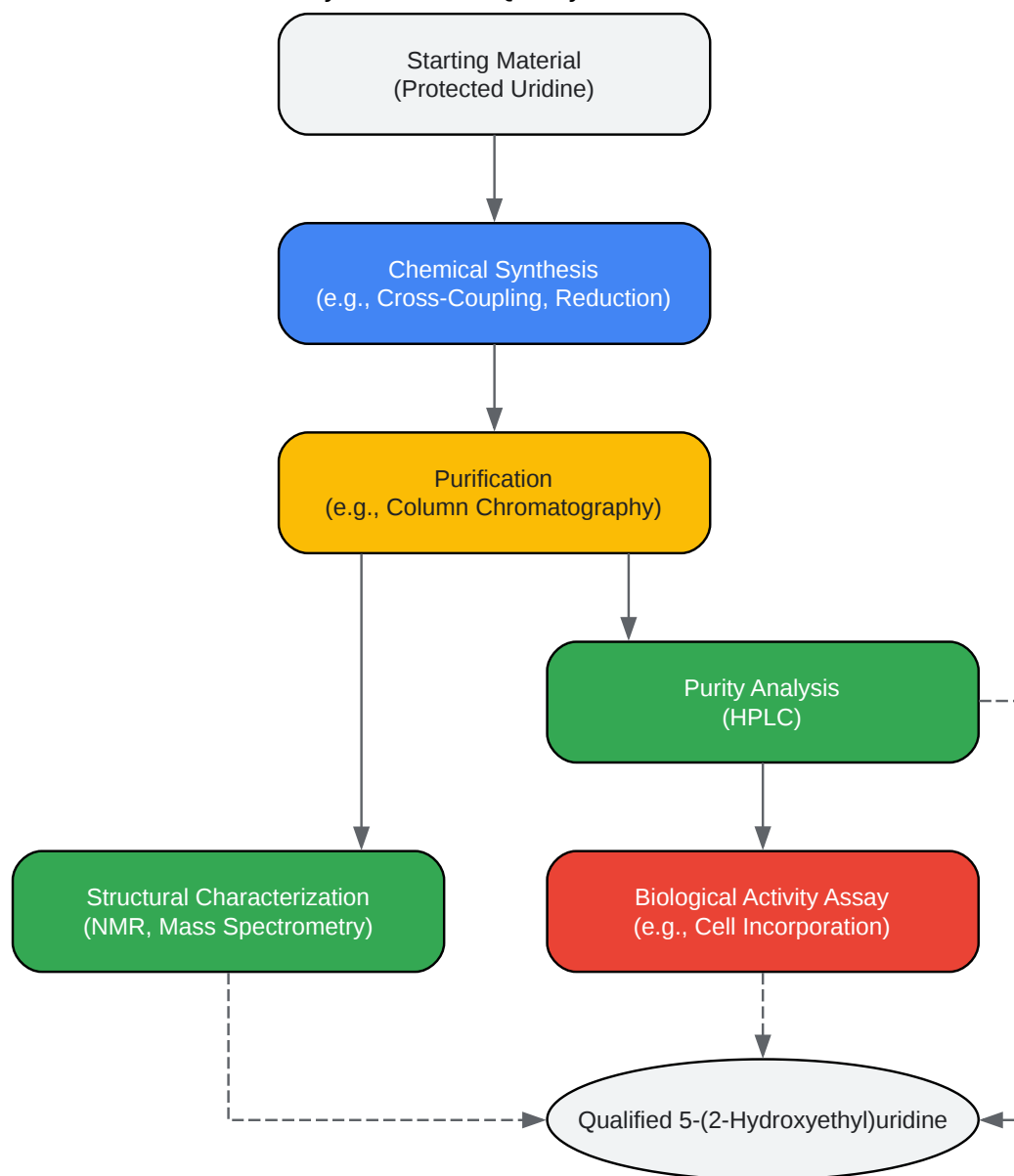
- Preparation: Add an excess amount of solid **5-(2-Hydroxyethyl)uridine** to a vial.
- Solvent Addition: Add a known volume of the desired solvent (e.g., phosphate-buffered saline, DMSO, ethanol) to the vial.

- Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
- Separation: Centrifuge the suspension to pellet the excess solid.
- Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
- Calculation: Calculate the solubility in the desired units (e.g., mg/mL or molarity).

Workflow and Pathway Diagrams

As there are no well-defined signaling pathways specifically involving **5-(2-Hydroxyethyl)uridine** in the current literature, a generalized workflow for the synthesis and quality control of a modified nucleoside is presented below.

General Workflow for Synthesis and Quality Control of a Modified Nucleoside

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Caption: General workflow for the synthesis and quality control of a modified nucleoside.

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